4-(4-Ethoxyphenyl)-2-methyl-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(4-Ethoxyphenyl)-2-methyl-1-butene" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their chemical properties, which can provide insights into the synthesis, molecular structure, and chemical reactions of structurally similar compounds. For instance, the synthesis of derivatives with ethoxy groups and the influence of substituents on the chemical behavior of related molecules are discussed .

Synthesis Analysis

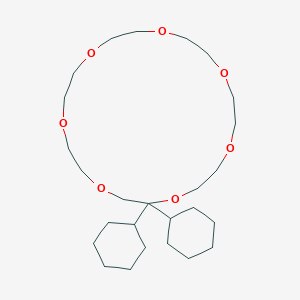

The synthesis of compounds with ethoxy groups and other substituents is a common theme in the provided papers. For example, 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives are prepared by Wittig methylenation, which is a reaction that could potentially be adapted for the synthesis of "4-(4-Ethoxyphenyl)-2-methyl-1-butene" . Additionally, the synthesis of polyethers based on hydroxyphenyl ethyl benzene derivatives involves the use of dibromoalkanes, which could be relevant for constructing the backbone of the target compound .

Molecular Structure Analysis

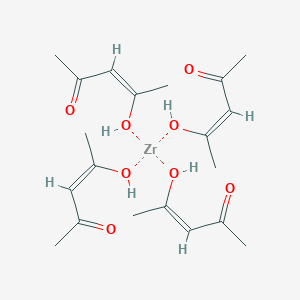

The molecular structure of related compounds is detailed in some of the papers. For instance, the crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides insights into the spatial arrangement of substituents around a butene backbone, which could be extrapolated to understand the steric and electronic implications of the ethoxy and methyl substituents in "4-(4-Ethoxyphenyl)-2-methyl-1-butene" .

Chemical Reactions Analysis

The reactivity of compounds with various substituents is explored in the papers. The effect of substituents like t-butyl on the rate constants for reactions of cyclohexanes and piperidines is discussed, which could inform the reactivity of "4-(4-Ethoxyphenyl)-2-methyl-1-butene" in similar reaction conditions . Moreover, the use of methylene iodide and Zn-Cu couple under Simmons-Smith reaction conditions to afford aldehydes from a three-carbon synthon could be relevant for functional group transformations on the butene backbone .

Physical and Chemical Properties Analysis

The physical properties, such as the mesophase behavior of polymers based on hydroxyphenyl ethyl benzene derivatives, are characterized using techniques like DSC, WAXD, and thermal optical polarized microscopy . Although these studies are on polymeric systems, they highlight the importance of substituents in determining the physical properties of organic compounds, which could be applicable to understanding the properties of "4-(4-Ethoxyphenyl)-2-methyl-1-butene".

Aplicaciones Científicas De Investigación

-

Etazene (etodesnitazene)

- Scientific Field : Pharmacology .

- Application Summary : Etazene is a benzimidazole-derived synthetic opioid . It has a chemical structure and pharmacological properties similar to other synthetic opioids .

- Methods of Application : The specific methods of application or experimental procedures for Etazene are not provided in the source .

- Results or Outcomes : The outcomes of using Etazene are not specified in the source .

-

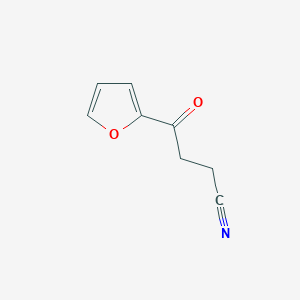

N-(4-Ethoxyphenyl) Azetidin-2-ones

- Scientific Field : Organic Chemistry .

- Application Summary : N-(4-Ethoxyphenyl) Azetidin-2-ones are synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . They can be oxidatively removed by ceric ammonium nitrate in good yield .

- Methods of Application : The compounds are synthesized through the Staudinger reaction. The effects of solvent, molar equivalent of CAN and different temperatures have been investigated and optimum conditions were established .

- Results or Outcomes : At least two mol equivalents of CAN are needed for the oxidation of N-(4-ethoxyphenyl)-2-azetidinones to N-unsubstituted-2-azetidinones . According to the source, 2.8 mol eq. of CAN is sufficient for completing the oxidative N-dearylation of N-(4-ethoxyphenyl)-2-azetidinones .

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and precautions that should be taken when handling it.

Direcciones Futuras

This would involve discussing potential future research directions, such as new reactions that could be explored or potential applications for the compound.

Propiedades

IUPAC Name |

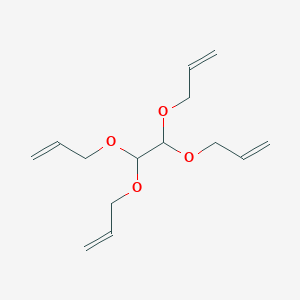

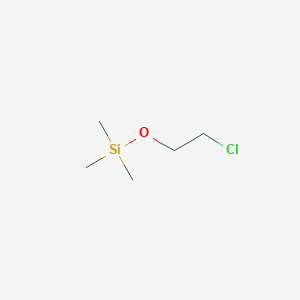

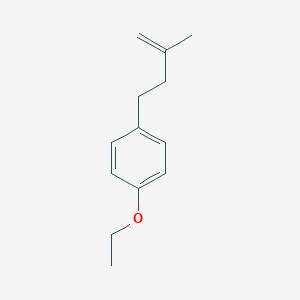

1-ethoxy-4-(3-methylbut-3-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-14-13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUAUKYTEMHROF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641213 |

Source

|

| Record name | 1-Ethoxy-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenyl)-2-methyl-1-butene | |

CAS RN |

18272-92-9 |

Source

|

| Record name | 1-Ethoxy-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.